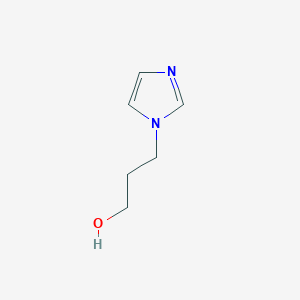

1-(3-Hydroxypropyl)-1H-imidazole

Overview

Description

1-(3-Hydroxypropyl)-1H-imidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The hydroxypropyl group attached to the imidazole ring suggests that this compound may exhibit unique physical and chemical properties, potentially making it useful in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of hydroxyl-functionalized imidazoles has been reported to be highly efficient when used as additives in the potassium iodide-catalyzed synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide . Although the specific synthesis of 1-(3-Hydroxypropyl)-1H-imidazole is not detailed in the provided papers, similar synthetic strategies could potentially be applied. Additionally, a functionalized ionic liquid containing a hydroxypropyl group on an imidazole ring was synthesized by reacting N-methyl imidazole with hydrochloric acid and epichlorohydrin , which could offer insights into the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their reactivity and interaction with other molecules. The presence of a hydroxypropyl group in 1-(3-Hydroxypropyl)-1H-imidazole would influence its hydrogen bonding capability and polarity. The structure-activity relationships (SAR) of various imidazole derivatives have been explored, indicating that substituents on the imidazole ring can significantly impact biological activity and binding affinity to target receptors .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For example, hydroxyl-functionalized imidazoles have been used as catalysts in the formation of cyclic carbonates from epoxides and carbon dioxide . The presence of a hydroxypropyl group could also allow for further functionalization or participation in reactions involving the hydroxyl group, such as esterification or etherification. The reactivity of the imidazole ring itself can lead to the formation of gels and self-assembled structures, as seen with 1H-imidazole amphiphiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Hydroxypropyl)-1H-imidazole would be influenced by both the imidazole core and the hydroxypropyl substituent. Imidazole derivatives are known for their ability to act as ligands for metal ions and as building blocks for pharmaceuticals due to their ability to engage in hydrogen bonding and π-stacking interactions . The hydroxypropyl group could confer additional solubility in polar solvents and enhance the compound's ability to form hydrogen bonds. Ionic liquids derived from imidazole, such as 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride, demonstrate high conductivity and heat stability, suggesting that similar properties might be expected for 1-(3-Hydroxypropyl)-1H-imidazole .

Scientific Research Applications

CO2 Capture

1-(3-Hydroxypropyl)-1H-imidazole derivatives have been explored for their role in CO2 capture. A study detailed the synthesis of a new ionic liquid, incorporating a cation with an appended amine group, derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid showed efficiency in reversible CO2 sequestration as a carbamate salt, proving comparable to commercial amine sequestering agents while being nonvolatile and not requiring water to function (Bates et al., 2002).

Drug Entrapment in Organogels

The application of 1H-imidazole derivatives in drug entrapment was investigated, particularly in the formation of organogels. These imidazole amphiphiles showed the ability to trap hydrophilic drugs, such as Norfloxacin, within their structure, enhancing its fluorescence intensity, suggesting potential applications in drug delivery systems (Seo & Chang, 2005).

Chemoenzymatic Synthesis

Research on the chemoenzymatic synthesis of 1-(β-hydroxypropyl)azoles, including imidazole derivatives, demonstrated their potential in creating novel optically active ionic liquids. These were tested against a range of microorganisms, indicating their possible use in antimicrobial applications (Borowiecki et al., 2013).

Osmium Complex Formation

In organometallic chemistry, the reaction of 1-(2-hydroxypropyl)imidazole with the hexahydride complex OsH6(PiPr3)2 was studied. This reaction led to the formation of N-bound imidazole compounds with potential applications in catalysis and material science (Eguillor et al., 2011).

Antifungal Agents

Imidazole derivatives, including those with 3-hydroxypropyl groups, have been explored as potential antifungal agents. Their synthesis and evaluation showed effectiveness against certain fungal infections, indicating their potential use in antifungal medications (Günay et al., 1999).

Corrosion Inhibition

1H-imidazole derivatives have been utilized in the study of corrosion inhibition. These derivatives, including those with OH, NH2, and OCH3 groups, demonstrated significant inhibition efficiency on mild steel in acidic solutions. This suggests their potential application in materials science and engineering to protect metals from corrosion (Prashanth et al., 2021).

Mechanism of Action

Target of Action

For instance, 3-Hydroxypropyl 3-[(7-carbamimidoyl-1-naphthyl)carbamoyl]benzenesulfonate is known to target Coagulation factor XI

Mode of Action

For example, 3-Nitrooxypropanol inhibits the enzyme methyl coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis . The interaction between 1-(3-Hydroxypropyl)-1H-imidazole and its targets could follow a similar pattern, but further studies are needed to confirm this.

Biochemical Pathways

For instance, 3-HP is produced in bacteria through the overexpression of pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . The downstream effects include the production of various value-added chemicals .

Pharmacokinetics

Similar compounds have demonstrated good pharmacokinetics across multiple species, showing reasonable absorption and low to moderate clearance

Result of Action

For instance, 3-Hydroxypropionic acid, when produced in genetically engineered Saccharomyces cerevisiae, resulted in a 4.2-fold increase in 3-HP titer in a 5 L bioreactor .

Action Environment

Similar compounds like 3-hydroxypropionic acid have been produced in microbial cell factories, which offer a green and sustainable method for biosynthesis . The environment, including the microbial host and culture conditions, can significantly influence the production and action of such compounds.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-imidazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVYLGJZFNBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405704 | |

| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropyl)-1H-imidazole | |

CAS RN |

51390-23-9 | |

| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

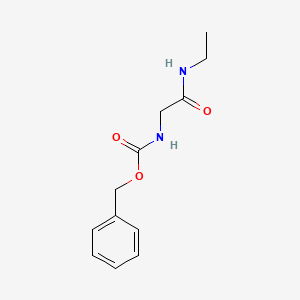

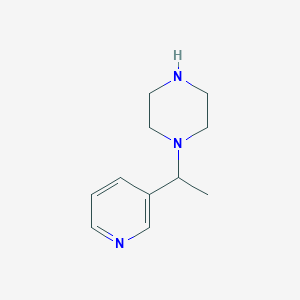

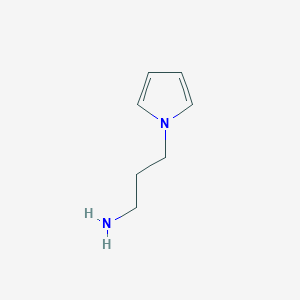

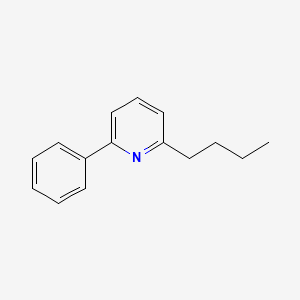

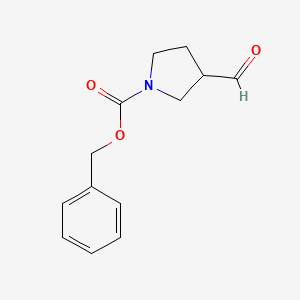

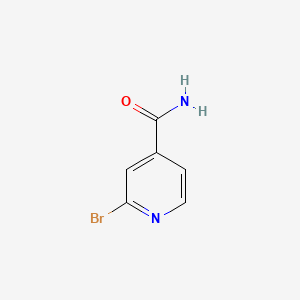

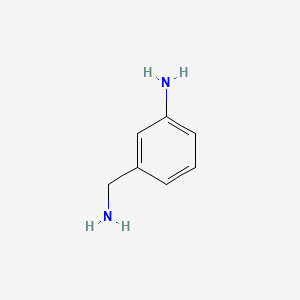

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)